molecular formula C9H11NO2 B13795352 1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol CAS No. 270260-38-3

1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol

Cat. No.: B13795352
CAS No.: 270260-38-3
M. Wt: 165.19 g/mol
InChI Key: FQVRFXRMZTVRKK-UHFFFAOYSA-N
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Description

1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol is an organic compound with the molecular formula C9H11NO2 It is characterized by the presence of a hydroxyimino group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol typically involves the reaction of 4-acetylbenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways related to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-Acetylbenzaldehyde: A precursor in the synthesis of 1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol.

    4-(Aminomethyl)phenylethanol: A reduction product of the compound.

    4-Nitrobenzaldehyde: A nitration product of the compound.

Uniqueness

This compound is unique due to the presence of both hydroxyimino and ethan-1-ol functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications and makes it a valuable compound in various research and industrial contexts .

Properties

CAS No.

270260-38-3

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

1-[4-(hydroxyiminomethyl)phenyl]ethanol

InChI

InChI=1S/C9H11NO2/c1-7(11)9-4-2-8(3-5-9)6-10-12/h2-7,11-12H,1H3

InChI Key

FQVRFXRMZTVRKK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C=NO)O

Origin of Product

United States

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